583G3C6Jtt

Description

“583G3C6Jtt” (CAS No. 918538-05-3) is a heterocyclic chlorinated compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core with chlorine substituents at positions 2 and 3. Key properties include:

- Log S (solubility): -3.3, indicating moderate hydrophobicity.

- Bioactivity: Moderate CYP enzyme inhibition (relevant in drug metabolism studies).

- Hazard Profile: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is synthesized via a nucleophilic substitution reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyldiisopropylamine and KI in DMF . Characterization includes NMR, MS, and elemental analysis to confirm purity and structure .

Properties

CAS No. |

1079325-32-8 |

|---|---|

Molecular Formula |

C16H13ClN4O4 |

Molecular Weight |

360.75 g/mol |

IUPAC Name |

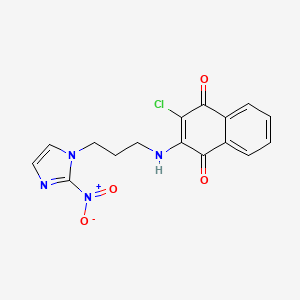

2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2 |

InChI Key |

YUMFNMKMXJOAPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:

Formation of the imidazole derivative: The imidazole ring is synthesized by reacting glyoxal with ammonia, followed by nitration to introduce the nitro group.

Attachment of the propyl chain: The nitroimidazole is then reacted with 1-bromo-3-chloropropane to form the propyl chain.

Coupling with naphthoquinone: The final step involves coupling the propyl-nitroimidazole with 2-chloro-1,4-naphthoquinone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using sodium hydride as a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:

Interaction with molecular targets: The compound interacts with enzymes and proteins involved in cellular processes.

Inhibition of enzyme activity: It inhibits the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.

Generation of reactive oxygen species: The compound generates reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular Formula : C₉H₁₀ClN₃

- Molecular Weight : 195.65 g/mol

- Structural Differences : Replaces one chlorine atom in “583G3C6Jtt” with an isopropyl group.

- Properties :

Key Research Findings :

- The isopropyl group in Compound A enhances steric hindrance, reducing reactivity in electrophilic substitutions compared to “this compound” .

- Lower solubility limits its use in aqueous-phase applications, but improved metabolic stability makes it preferable in prodrug design .

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Molecular Formula : C₇H₆ClN₃

- Molecular Weight : 167.59 g/mol

- Structural Differences : Pyrazole-pyridine fused core vs. pyrrole-triazine in “this compound”.

- Properties :

Comparison with Functionally Similar Compounds

Compound C: 5-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8)

- Molecular Formula: C₁₈H₁₉NO₅S

- Molecular Weight : 369.41 g/mol

- Functional Similarity : Both compounds inhibit CYP enzymes but via different mechanisms.

- Properties :

Data Tables

Table 1: Structural and Functional Comparison

| Property | “this compound” | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 188.01 | 195.65 | 167.59 | 369.41 |

| Log S | -3.3 | -3.8 | -2.9 | -1.5 |

| Bioactivity Score | 0.55 | 0.48 | 0.62 | 0.71 |

| CYP Inhibition | Moderate | Low | High | Broad |

| Synthetic Accessibility | 3.01 | 3.22 | 2.87 | 2.94 |

Table 2: Hazard Profiles

| Compound | Hazard Statements |

|---|---|

| “this compound” | H315-H319-H335 |

| Compound A | H315-H319 |

| Compound B | H315-H319-H335 |

| Compound C | H315-H319 |

Research Implications

- Structural Modifications : Chlorine substituents in “this compound” enhance electrophilic reactivity but increase toxicity. Replacing Cl with alkyl groups (Compound A) reduces hazards but limits solubility .

- Functional Trade-offs : While Compound C offers superior solubility, its complex synthesis and lower selectivity make “this compound” more viable for targeted CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.